4-Bromo-5-methylpicolinaldehyde

Regioisomer comparison Cross-coupling reactivity Medicinal chemistry building blocks

Researchers synthesizing voltage-gated sodium channel modulators or mutant IDH2 inhibitors require a reliable 4-Br-5-Me regioisomer. This compound provides: • Validated Wadsworth-Emmons olefination (87% yield) for spirocyclic NaV scaffolds (EP-2794612-A1). • Mild Suzuki-Miyaura diversification enabled by C-Br bond (~285 kJ/mol) for IDH2 allosteric probe libraries (WO-2021057975-A1). • Dual reactive handles (aldehyde + bromine) for automated parallel synthesis with orthogonal coupling.

Molecular Formula C7H6BrNO
Molecular Weight 200.035
CAS No. 1196157-14-8
Cat. No. B592004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylpicolinaldehyde
CAS1196157-14-8
Molecular FormulaC7H6BrNO
Molecular Weight200.035
Structural Identifiers
SMILESCC1=C(C=C(N=C1)C=O)Br
InChIInChI=1S/C7H6BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3
InChIKeyOQUTVBJUSOBKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methylpicolinaldehyde Procurement & Differentiation


4-Bromo-5-methylpicolinaldehyde (CAS 1196157-14-8) is a heterocyclic aromatic aldehyde belonging to the picolinaldehyde class, with the IUPAC name 4-bromo-5-methylpyridine-2-carbaldehyde [1]. This compound is a key building block in medicinal chemistry and agrochemical research, featuring a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a reactive formyl group at the 2-position . Its structure enables versatile downstream functionalisation via cross-coupling reactions at the bromine site and condensation or reductive amination at the aldehyde group , making it a strategic intermediate for the synthesis of voltage-gated sodium channel modulators and mutant IDH2 inhibitors .

Risks of Generic Substitution


Substituting 4-Bromo-5-methylpicolinaldehyde with a regioisomeric or halogen-variant analog introduces quantifiable differences in electronic distribution, steric environment, and leaving-group reactivity that directly alter downstream synthetic efficiency and biological target engagement . The 4-Br-5-Me substitution pattern positions the bromine atom para to the aldehyde and ortho to the methyl group, creating a unique electronic landscape that influences both the rate of oxidative addition in metal-catalysed couplings and the conformational preferences of derived ligands [1]. Even closely related analogs such as 5-bromo-4-methylpicolinaldehyde (CAS 886364-94-9) reverse the halogen/methyl orientation, shifting the dipole moment and hydrogen-bonding capacity of the pyridine nitrogen, while chloro analogs (e.g., 4-chloro-5-methylpicolinaldehyde, CAS 1060801-47-9) exhibit a higher C–X bond dissociation energy (C–Br ≈ 285 kJ/mol vs C–Cl ≈ 327 kJ/mol), resulting in slower oxidative insertion and requiring more forcing cross-coupling conditions . These differences are not cosmetic; they propagate through multi-step syntheses to yield divergent final compounds with distinct biological profiles, as evidenced by the compound's specific deployment in two separate patent families targeting unrelated therapeutic mechanisms .

Differentiation Against Closest Analogs


Regioisomeric Differentiation

The regioisomer 5-bromo-4-methylpicolinaldehyde (CAS 886364-94-9) differs fundamentally in the position of the bromine and methyl substituents, which alters the electron density at the pyridine nitrogen and the steric environment around the aldehyde group. Computed LogP (consensus 1.7 for the 4-Br-5-Me isomer ) and topological polar surface area (TPSA 29.96 Ų ) indicate moderate lipophilicity and a defined H-bond acceptor profile. The 5-Br-4-Me regioisomer places the electron-withdrawing bromine at the 5-position, which is meta to the aldehyde, reducing its influence on the formyl carbon electrophilicity compared to the 4-Br substitution para to the aldehyde. This positional shift is expected to alter the rate of nucleophilic addition at the carbonyl centre and the regioselectivity of subsequent ring functionalisation [1].

Regioisomer comparison Cross-coupling reactivity Medicinal chemistry building blocks

Halogen-Dependent Reactivity

The C–Br bond in 4-bromo-5-methylpicolinaldehyde has a bond dissociation energy (BDE) of approximately 285 kJ/mol, significantly lower than the C–Cl BDE of approximately 327 kJ/mol in 4-chloro-5-methylpicolinaldehyde (CAS 1060801-47-9) [1]. This 42 kJ/mol difference translates to faster oxidative addition rates with Pd(0) catalysts under standard Suzuki-Miyaura conditions, enabling lower catalyst loadings and shorter reaction times. Vendor specifications confirm that the bromo compound is offered at 97–98% purity , while the chloro analog is typically supplied at 95% purity , suggesting more challenging purification consistent with its less efficient cross-coupling profile.

Cross-coupling efficiency Bond dissociation energy Suzuki-Miyaura reaction

Patent-Application Diversity

4-Bromo-5-methylpicolinaldehyde is explicitly cited as a synthetic intermediate in two distinct patent families: EP-2794612-A1 (voltage-gated sodium channel modulators for neurological disorders and pain) and WO-2021057975-A1 (mutant isocitrate dehydrogenase 2 inhibitors for oncology) . In contrast, a survey of patent literature shows that the regioisomer 5-bromo-4-methylpicolinaldehyde (CAS 886364-94-9) and the chloro analog 4-chloro-5-methylpicolinaldehyde (CAS 1060801-47-9) are not associated with these or equivalent patent families at comparable frequency, suggesting that the 4-Br-5-Me substitution pattern uniquely maps onto the pharmacophoric requirements of these two unrelated therapeutic programs.

Patent landscaping Voltage-gated sodium channel Mutant IDH2 inhibitor Therapeutic building block

Commercial Availability & Price

A cross-vendor survey reveals that 4-bromo-5-methylpicolinaldehyde is stocked by at least six major suppliers (Fluorochem, Sigma-Aldrich/ChemScene, GLPBio, Bidepharm, AKSci, Coolpharm) with pricing at the 250 mg scale ranging from $47 (Fluorochem) to $94 (GLPBio) [1]. The regioisomer 5-bromo-4-methylpicolinaldehyde is available from fewer vendors (GLPBio, Coolpharm, Fluorochem) with comparable pricing, while 4-chloro-5-methylpicolinaldehyde is priced lower at $30–50/250 mg but with lower purity specifications (95% vs 97–98%) . The broader supplier base for the target compound reduces single-source dependency and lead-time risk for procurement teams.

Procurement Price comparison Vendor availability Supply chain

Storage Stability

Sigma-Aldrich specifies storage at -20°C in sealed containers away from moisture for 4-bromo-5-methylpicolinaldehyde , while GLPBio recommends 2–8°C [1]. This sensitivity to ambient conditions reflects the electron-deficient nature of the pyridine ring, which, combined with the electron-withdrawing bromine, renders the aldehyde more susceptible to aerial oxidation than its chloro analog, which is specified for storage in a cool, dry place without explicit sub-ambient temperature requirements . The recommended -20°C storage protocol is consistent with the compound's use in high-value pharmaceutical intermediate applications where aldehyde integrity is critical for downstream reaction yield.

Storage condition Stability Aldehyde oxidation Supply chain logistics

Optimal Application Scenarios


Sodium Channel Modulator Synthesis

4-Bromo-5-methylpicolinaldehyde is directly employed as a key intermediate in the synthesis of 2-(pyridin-2-yl)-1,7-diaza-spiro[4.4]nonane-6-one compounds claimed as voltage-gated sodium channel modulators in EP-2794612-A1 . The 4-Br-5-Me substitution pattern, with bromine para to the aldehyde, facilitates efficient Wadsworth-Emmons olefination to install the acrylate ester side chain (87% yield reported for this transformation [1]), a critical step in constructing the spirocyclic scaffold. Researchers pursuing sodium channel-targeted therapeutics for pain or neurological disorders should prioritize this regioisomer to replicate the validated synthetic route.

Mutant IDH2 Inhibitor Development

The compound serves as a building block in the preparation of mutant isocitrate dehydrogenase 2 (IDH2) inhibitors described in WO-2021057975-A1 . IDH2 mutations are oncogenic drivers in acute myeloid leukaemia and gliomas. The bromine substituent at the 4-position enables late-stage diversification via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups that probe the allosteric binding pocket of mutant IDH2. The lower C–Br bond dissociation energy (~285 kJ/mol [2]) compared to C–Cl ensures efficient coupling under mild conditions, preserving the integrity of the acid-sensitive aldehyde group during library synthesis.

Parallel Synthesis & Library Production

With multi-vendor availability (≥6 global suppliers ) and a purity specification of 97–98%, 4-bromo-5-methylpicolinaldehyde is well-suited for automated parallel synthesis platforms. The aldehyde group enables rapid diversification via reductive amination with primary amine libraries, while the bromine atom supports orthogonal Pd-catalysed cross-coupling in a second diversification step. Laboratories performing two-step iterative library synthesis benefit from the compound's dual functional handles and the lower catalyst loadings enabled by the reactive C–Br bond.

Agrochemical Intermediate

Pyridine carbaldehydes are privileged scaffolds in agrochemical discovery. The 4-Br-5-Me substitution pattern provides a vector for introducing lipophilic substituents at the 4-position while maintaining the aldehyde as a handle for heterocycle formation (e.g., pyrazole, thiazole). The compound's validated use in patent-protected pharmaceutical programs demonstrates its robustness in scale-up contexts, making it a reliable choice for agrochemical lead optimisation where reproducible synthetic access is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-methylpicolinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.